molecular formula C19H39ClN2S B14448427 1-Methyl-3-[(tetradecylsulfanyl)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride CAS No. 78873-70-8

1-Methyl-3-[(tetradecylsulfanyl)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride

Cat. No.: B14448427
CAS No.: 78873-70-8
M. Wt: 363.0 g/mol
InChI Key: KPFHISQFLZUQME-UHFFFAOYSA-N
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Description

1-Methyl-3-[(tetradecylsulfanyl)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride is a quaternary ammonium compound with a unique structure that includes a long alkyl chain and an imidazolium ring. This compound is part of the ionic liquid family, known for their low melting points and high thermal stability. Ionic liquids are often used as solvents and catalysts in various chemical reactions due to their unique properties.

Preparation Methods

The synthesis of 1-Methyl-3-[(tetradecylsulfanyl)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride typically involves the alkylation of 1-methylimidazole with a suitable alkyl halide, followed by the introduction of the tetradecylsulfanyl group. The reaction conditions often include the use of solvents like acetonitrile or dichloromethane and may require heating to facilitate the reaction. Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

1-Methyl-3-[(tetradecylsulfanyl)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the imidazolium ring, using reagents like sodium azide or potassium cyanide. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Methyl-3-[(tetradecylsulfanyl)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride has a wide range of applications in scientific research:

    Chemistry: Used as a solvent and catalyst in organic synthesis, particularly in reactions requiring high thermal stability and low volatility.

    Biology: Investigated for its potential antimicrobial properties and its effects on biological membranes.

    Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the production of specialty chemicals and as a component in advanced materials.

Mechanism of Action

The mechanism of action of 1-Methyl-3-[(tetradecylsulfanyl)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride involves its interaction with molecular targets through ionic and hydrophobic interactions. The long alkyl chain allows it to integrate into lipid membranes, potentially disrupting membrane integrity and function. The imidazolium ring can interact with various enzymes and proteins, affecting their activity and stability.

Comparison with Similar Compounds

Similar compounds to 1-Methyl-3-[(tetradecylsulfanyl)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride include:

These comparisons highlight the unique properties of this compound, particularly its long alkyl chain and imidazolium ring, which contribute to its distinct chemical and biological activities.

Properties

78873-70-8

Molecular Formula

C19H39ClN2S

Molecular Weight

363.0 g/mol

IUPAC Name

1-methyl-3-(tetradecylsulfanylmethyl)-1,2-dihydroimidazol-1-ium;chloride

InChI

InChI=1S/C19H38N2S.ClH/c1-3-4-5-6-7-8-9-10-11-12-13-14-17-22-19-21-16-15-20(2)18-21;/h15-16H,3-14,17-19H2,1-2H3;1H

InChI Key

KPFHISQFLZUQME-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCSCN1C[NH+](C=C1)C.[Cl-]

Origin of Product

United States

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